molecular formula C8H12F2O3 B13630451 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

Cat. No.: B13630451
M. Wt: 194.18 g/mol
InChI Key: STNJCBGNZUISQM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is an organic compound with the molecular formula C8H12F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the cyclopentyl ring. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products:

    Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-2-methylcyclopentyl)acetic acid.

    Reduction: Formation of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)methanol.

    Substitution: Formation of 2,2-Dichloro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with enhanced chemical resistance or specific electronic properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid
  • 2,2-Difluoro-2-(1-hydroxycyclopentyl)acetic acid
  • 2,2-Difluoro-2-(1-hydroxy-2-ethylcyclopentyl)acetic acid

Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is unique due to the presence of the methyl group on the cyclopentyl ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

InChI

InChI=1S/C8H12F2O3/c1-5-3-2-4-7(5,13)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12)

InChI Key

STNJCBGNZUISQM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C(C(=O)O)(F)F)O

Origin of Product

United States

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